
Nlrp3/aim2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlrp3/aim2-IN-3 is a potent inhibitor that targets the NLRP3 and AIM2 inflammasomes, which are multiprotein complexes involved in the innate immune response. These inflammasomes play a crucial role in the activation of inflammatory responses and pyroptosis, a form of programmed cell death. This compound has shown differential species-specific effects against NLRP3 and AIM2 inflammasome-dependent pyroptosis .
Métodos De Preparación
The synthesis of Nlrp3/aim2-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Análisis De Reacciones Químicas
Nlrp3/aim2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
Nlrp3/aim2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of inflammasome activation and inhibition.
Biology: It helps in understanding the role of inflammasomes in various biological processes, including cell death and immune responses.
Medicine: It has potential therapeutic applications in treating diseases associated with abnormal inflammasome activation, such as autoinflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of new drugs targeting inflammasome-related pathways .
Mecanismo De Acción
Nlrp3/aim2-IN-3 exerts its effects by inhibiting the assembly and activation of the NLRP3 and AIM2 inflammasomes. These inflammasomes are composed of sensor proteins (NLRP3 or AIM2), an adaptor protein (ASC), and an effector protein (caspase-1). Upon activation by pathogen-associated molecular patterns or damage-associated molecular patterns, the inflammasomes trigger the cleavage of pro-inflammatory cytokines (interleukin-1β and interleukin-18) and induce pyroptosis. This compound blocks this process by preventing the interaction between the sensor and adaptor proteins, thereby inhibiting the downstream inflammatory responses .
Comparación Con Compuestos Similares
Nlrp3/aim2-IN-3 is unique in its ability to inhibit both NLRP3 and AIM2 inflammasomes with high potency. Similar compounds include:
Nlrp3-IN-1: A selective inhibitor of the NLRP3 inflammasome.
Aim2-IN-1: A selective inhibitor of the AIM2 inflammasome.
Nlrp3/aim2-IN-2: Another dual inhibitor with different potency and specificity profiles. This compound stands out due to its differential species-specific effects and its potential for broader therapeutic applications .
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)-2-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c19-14-3-1-2-13(10-14)18-16(20)9-11-4-5-12-6-7-17-15(12)8-11/h1-8,10,17,19H,9H2,(H,18,20) |
Clave InChI |
UOBOMCZZCHPHBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)CC2=CC3=C(C=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


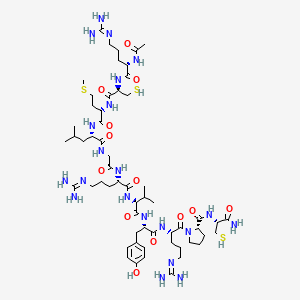
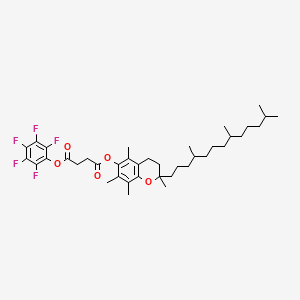

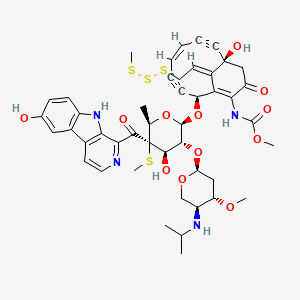
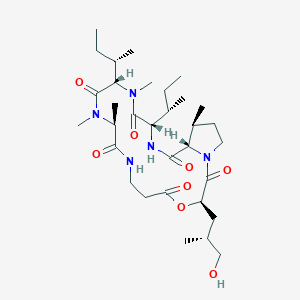

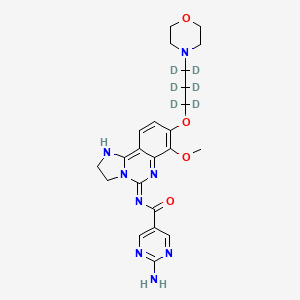
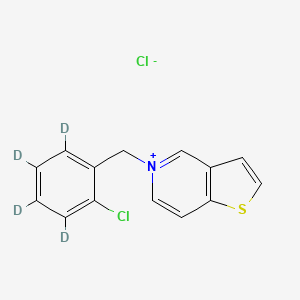
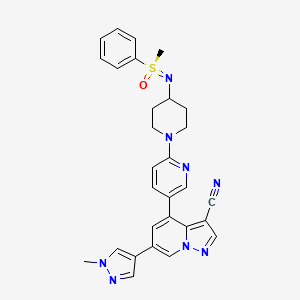
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
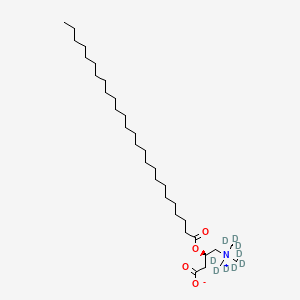


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
